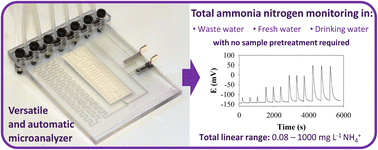Highly versatile and automated total ammonia nitrogen compact analyzer suitable for different types of water samples
Environmental Science: Water Research & Technology Pub Date: 2023-10-19 DOI: 10.1039/D3EW00348E
Abstract
Continuous monitoring of total ammonia nitrogen (TAN) currently needs to improve further not only to meet optimal analytical features but also to reduce equipment maintenance needs and avoid manual intervention. The development, evaluation in different aqueous samples (fresh and wastewater) and validation of a fully automated and adaptable miniaturized potentiometric analytical instrument with this purpose are presented. The main goals accomplished are a wider and adaptable working range (0.08 to 1000 mg L−1 NH4+) with a detection limit of 0.03 mg L−1 and a significant reduction of reagent and sample consumption, as well as waste generation, compared to current commercial potentiometric flow analyzers. Moreover, different programmable calibration and sample analysis protocols have been successfully applied. Finally, suitable analytical features in terms of accuracy and precision are achieved even with samples with very complex matrices without any pretreatment required.


Recommended Literature
- [1] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [2] Salt modified starch: sustainable, recyclable plastics
- [3] Inside back cover
- [4] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [5] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes
- [6] Contents list
- [7] Mineralization of poly(tetrafluoroethylene) and other fluoropolymers using molten sodium hydroxide†
- [8] Front cover
- [9] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [10] Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 107016-79-5
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









